molecular formula C5H5CuN B14246666 Copper--pyridine (1/1) CAS No. 514789-96-9

Copper--pyridine (1/1)

Cat. No.: B14246666
CAS No.: 514789-96-9
M. Wt: 142.65 g/mol
InChI Key: IRJGZWIEFFOYJN-UHFFFAOYSA-N
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Description

Copper–pyridine (1/1) is a coordination compound consisting of copper and pyridine in a 1:1 ratio This compound is known for its unique structural and chemical properties, making it a subject of interest in various fields of chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper–pyridine (1/1) can be synthesized through various methods, including:

    Direct Coordination: Copper salts, such as copper(II) chloride or copper(II) sulfate, are reacted with pyridine in an appropriate solvent like ethanol or water. The reaction typically occurs at room temperature or slightly elevated temperatures.

    Solvent-Free Synthesis: Copper(II) acetate and pyridine can be mixed directly without a solvent, followed by heating to facilitate the formation of the complex.

    Electrochemical Methods: Copper electrodes can be used in an electrochemical cell containing pyridine and an electrolyte solution to form the copper–pyridine complex on the electrode surface.

Industrial Production Methods

Industrial production of copper–pyridine (1/1) often involves large-scale reactions using copper salts and pyridine in batch reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The complex is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Copper–pyridine (1/1) undergoes various types of chemical reactions, including:

    Oxidation-Reduction Reactions: The copper center in the complex can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.

    Substitution Reactions: The pyridine ligand can be substituted by other ligands, such as phosphines or amines, under appropriate conditions.

    Coordination Reactions: The complex can coordinate with additional ligands, forming higher-order complexes.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, hydrazine.

    Substitution Reagents: Phosphines, amines.

    Coordination Reagents: Additional pyridine or other nitrogen-containing ligands.

Major Products

    Oxidation Products: Copper(III) complexes.

    Reduction Products: Copper(I) complexes.

    Substitution Products: Complexes with different ligands.

    Coordination Products: Higher-order copper complexes.

Scientific Research Applications

Copper-pyridine complexes have applications in diverse fields, including antimicrobial agents and catalysis . These complexes, formed through the interaction of copper ions with pyridine ligands, exhibit unique structural and chemical properties that contribute to their functionality .

Scientific Research Applications

Antimicrobial activity Pyridine-containing compounds are attractive ligands for synthesizing copper(II) complexes with antimicrobial properties . Copper(II) complexes with nitrogen-donor ligands show higher antimicrobial activity than uncoordinated ligands . For example, copper(II) complexes of nicotinic acid with 2-hydroxypyridine, 2-aminopyridine, and pyridine-2-carboxylic acid inhibit the growth of Bacillus subtilis and partially inhibit Candida albicans .

Catalysis Copper guanidine-pyridine complexes have been used as catalysts in controlled styrene atom transfer radical polymerization (ATRP) . Copper complexes containing both guanidine and pyridine donors show high activity in polymerization reactions, leading to increased polymerization speed .

Structural Characterization Single-crystal X-ray diffraction analysis has been used to determine the structure of copper(II) complexes with pyridine-4,5-dicarboxylate esters, confirming the bidentate coordination mode of the ligands to the Cu(II) ion through the nitrogen atoms .

Mechanism of Action

The mechanism of action of copper–pyridine (1/1) involves the interaction of the copper center with various molecular targets. In catalysis, the copper center can facilitate electron transfer processes, activating substrates for subsequent reactions. In biological systems, the complex can bind to DNA or proteins, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Copper–pyridine (1/1) can be compared with other similar compounds, such as:

    Copper–2,2’-bipyridine: This complex has a similar structure but with 2,2’-bipyridine as the ligand. It exhibits different reactivity and stability compared to copper–pyridine.

    Copper–1,10-phenanthroline: This complex uses 1,10-phenanthroline as the ligand and is known for its strong binding affinity and stability.

    Copper–2-ethylpyridine: This complex has 2-ethylpyridine as the ligand and shows unique magnetic and spectroscopic properties.

Conclusion

Copper–pyridine (1/1) is a versatile and important coordination compound with significant applications in various fields of science and industry. Its unique chemical properties and reactivity make it a valuable subject of study for researchers and industrial chemists alike.

Properties

CAS No.

514789-96-9

Molecular Formula

C5H5CuN

Molecular Weight

142.65 g/mol

IUPAC Name

copper;pyridine

InChI

InChI=1S/C5H5N.Cu/c1-2-4-6-5-3-1;/h1-5H;

InChI Key

IRJGZWIEFFOYJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC=C1.[Cu]

Origin of Product

United States

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